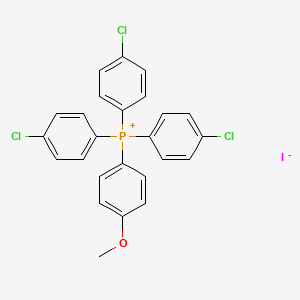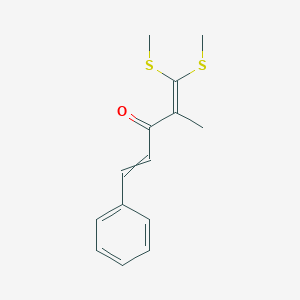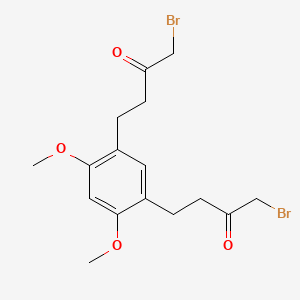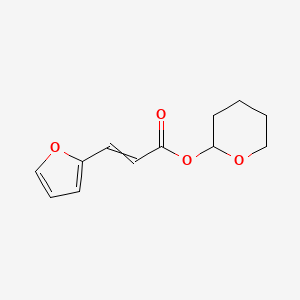![molecular formula C14H16O3S2 B14388430 {3-[1-(1,3-Dithian-2-ylidene)ethyl]phenoxy}acetic acid CAS No. 89863-95-6](/img/structure/B14388430.png)
{3-[1-(1,3-Dithian-2-ylidene)ethyl]phenoxy}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{3-[1-(1,3-Dithian-2-ylidene)ethyl]phenoxy}acetic acid is an organic compound characterized by the presence of a phenoxy group attached to an acetic acid moiety, with a 1,3-dithian-2-ylidene substituent on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-[1-(1,3-Dithian-2-ylidene)ethyl]phenoxy}acetic acid typically involves the reaction of 3-[1-(1,3-dithian-2-ylidene)ethyl]phenol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired acetic acid derivative. Common reagents used in this synthesis include sodium hydroxide and ethanol as a solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
{3-[1-(1,3-Dithian-2-ylidene)ethyl]phenoxy}acetic acid undergoes various chemical reactions, including:
Oxidation: The dithiane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetic acid moiety can be reduced to an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
科学研究应用
{3-[1-(1,3-Dithian-2-ylidene)ethyl]phenoxy}acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of {3-[1-(1,3-Dithian-2-ylidene)ethyl]phenoxy}acetic acid involves its interaction with specific molecular targets. The dithiane moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. Additionally, the phenoxyacetic acid structure allows for interactions with cellular receptors, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- 3-[1-(1,3-Dithian-2-ylidene)ethyl]phenol
- 3-[1-(1,3-Dithian-2-ylidene)ethyl]pyridine
Uniqueness
{3-[1-(1,3-Dithian-2-ylidene)ethyl]phenoxy}acetic acid is unique due to the presence of both a dithiane moiety and a phenoxyacetic acid structure. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
属性
CAS 编号 |
89863-95-6 |
|---|---|
分子式 |
C14H16O3S2 |
分子量 |
296.4 g/mol |
IUPAC 名称 |
2-[3-[1-(1,3-dithian-2-ylidene)ethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C14H16O3S2/c1-10(14-18-6-3-7-19-14)11-4-2-5-12(8-11)17-9-13(15)16/h2,4-5,8H,3,6-7,9H2,1H3,(H,15,16) |
InChI 键 |
DFKQZCQPZPMVBX-UHFFFAOYSA-N |
规范 SMILES |
CC(=C1SCCCS1)C2=CC(=CC=C2)OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[6-(4-Formyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutyl formate](/img/structure/B14388347.png)

silane](/img/structure/B14388359.png)

![Bis{3-carbamoyl-1-[3-(1H-indol-3-yl)propyl]pyridin-1-ium} sulfate](/img/structure/B14388376.png)

![1,4-Bis[(5,5,5-trichloropentyl)oxy]benzene](/img/structure/B14388382.png)
![1,1'-[2,2-Dichloro-3-(propan-2-yl)cyclopropane-1,1-diyl]dibenzene](/img/structure/B14388387.png)
![1-Phenoxy-4-[(5,5,5-trichloropentyl)oxy]benzene](/img/structure/B14388389.png)


![[1-(Hexyloxy)-1-phenylethyl]phosphonic acid](/img/structure/B14388405.png)
![5-Bromo-3-(4-fluorophenyl)-2-[4-(methanesulfonyl)phenyl]thiophene](/img/structure/B14388406.png)
![2-Diazonio-1-[3-(methoxycarbonyl)quinolin-2-yl]ethen-1-olate](/img/structure/B14388409.png)
